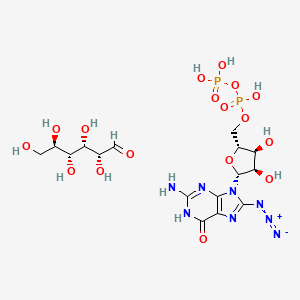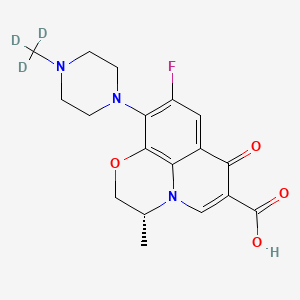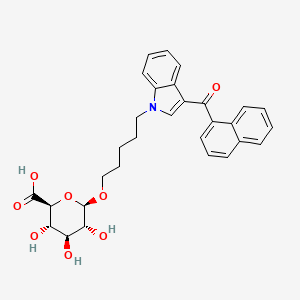
Chlorhydrate de LY 487379
Vue d'ensemble
Description
LY 487379 Hydrochloride is a selective positive allosteric modulator of mGlu2 receptors . It potentiates glutamate-stimulated [35S]GTPγS binding . The EC50 values are 1.7 and >10 μM for mGlu2 and mGlu3 receptors respectively . It is devoid of any activity at mGlu5 and mGlu7 receptors .
Molecular Structure Analysis
The molecular formula of LY 487379 Hydrochloride is C21H19F3N2O4S.HCl . Its molecular weight is 488.91 g/mol . The IUPAC name is 2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of LY 487379 Hydrochloride include a molecular weight of 488.91 g/mol , and a molecular formula of C21H19F3N2O4S.HCl . It is soluble to 100 mM in DMSO and to 50 mM in ethanol .Relevant Papers The relevant papers for LY 487379 Hydrochloride include studies on the discovery of allosteric potentiators for the metabotropic glutamate 2 receptor , pharmacological characterization and identification of amino acids involved in the positive modulation of metabotropic glutamate receptor subtype 2 , modulation of excitatory synaptic transmission in the rat globus pallidus , and effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats .
Applications De Recherche Scientifique
Modulateur allostérique des récepteurs mGlu2
Le chlorhydrate de LY 487379 agit comme un modulateur allostérique positif sélectif pour le sous-type mGluR 2 du groupe II des récepteurs métabotropiques du glutamate . Il potentialise la liaison stimulée par le glutamate du [35 S]GTP γ S . Les valeurs de CE50 sont de 1,7 et > 10 μ M pour les récepteurs mGlu 2 et mGlu 3 respectivement .
Amélioration de la flexibilité cognitive
Ce composé favorise la flexibilité cognitive dans un modèle animal de rat . Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement des troubles cognitifs.
Absence d'activité aux récepteurs mGlu 5 et mGlu 7
Le this compound est dépourvu de toute activité aux récepteurs mGlu 5 et mGlu 7 . Cette spécificité peut être bénéfique dans la recherche et les applications thérapeutiques où une modulation sélective des récepteurs mGlu 2 est souhaitée.
Étude de la structure et de la fonction de mGluR 2
Le this compound est utilisé pour étudier la structure et la fonction du sous-type de récepteur mGluR 2 . Cela permet de comprendre le rôle de ces récepteurs dans divers processus physiologiques.
Applications antipsychotiques et anxiolytiques potentielles
Le this compound, ainsi que divers autres agonistes et modulateurs positifs de mGluR 2/3, est étudié comme un médicament antipsychotique et anxiolytique possible . Cela est dû à sa capacité à moduler la neurotransmission du glutamate, qui est impliquée dans ces troubles.
Enquête sur les acides aminés impliqués dans la modulation positive de mGluR 2
Ce composé a été utilisé dans la caractérisation pharmacologique et l'identification des acides aminés impliqués dans la modulation positive du sous-type 2 du récepteur métabotropique du glutamate .
Mécanisme D'action
- LY-487,379 is a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor group II subtype mGluR2 .
- Activation of mGluR2 leads to the inhibition of neurotransmitter release, particularly glutamate, which contributes to its anxiolytic and antipsychotic effects .
- LY-487,379 affects several biochemical pathways:
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
LY 487379 Hydrochloride potentiates glutamate-stimulated [35S]GTPγS binding with EC50 values of 1.7 μM for mGlu2 receptors . This suggests that it interacts with these receptors and enhances their response to glutamate, a key neurotransmitter in the brain .
Cellular Effects
In terms of cellular effects, LY 487379 Hydrochloride has been shown to promote cognitive flexibility and facilitate behavioral inhibition in a rat model . This suggests that it may influence cell function by modulating signaling pathways related to cognition and behavior .
Molecular Mechanism
The molecular mechanism of LY 487379 Hydrochloride involves its role as a positive allosteric modulator of mGluR2 receptors . This means that it binds to these receptors and enhances their response to glutamate . This can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
It has been shown to induce an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .
Dosage Effects in Animal Models
In animal models, LY 487379 Hydrochloride has been shown to have dose-dependent effects. For example, it induces an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .
Metabolic Pathways
Given its role as a modulator of mGluR2 receptors, it is likely involved in pathways related to glutamate signaling .
Transport and Distribution
Given its role as a modulator of mGluR2 receptors, it is likely that it is transported to and concentrated in areas where these receptors are present .
Subcellular Localization
Given its role as a modulator of mGluR2 receptors, it is likely localized to the cell membrane where these receptors are present .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWFRDWTOKLHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719337 | |
| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353229-59-1 | |
| Record name | LY-487379 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353229591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-487379 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQP3N7RUC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




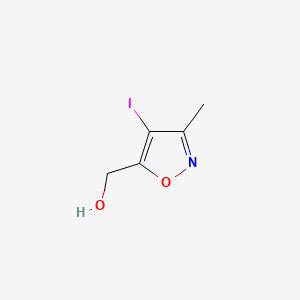

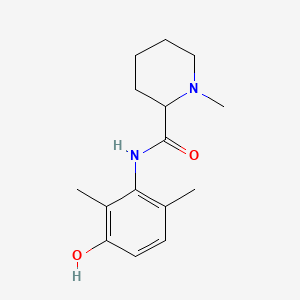
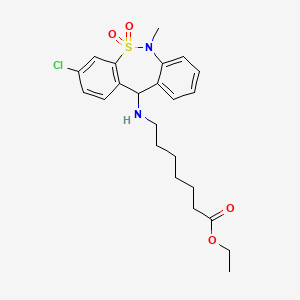
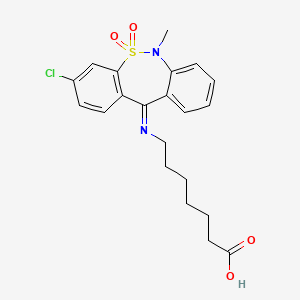
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)
